molecular formula C20H17N5O2S B2756235 1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 2097865-86-4

1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B2756235
CAS No.: 2097865-86-4
M. Wt: 391.45
InChI Key: BHGZQKFSXMUOSA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings including benzoxazole, pyridine, and thiazole. These structures are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the heterocyclic rings in separate steps, followed by their connection using suitable coupling reactions. The exact methods would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the pyrrolidine core. The electronic and steric properties of these groups would significantly influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the reactivity of the heterocyclic rings. For example, the benzoxazole ring might undergo electrophilic substitution, while the pyridine ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen and oxygen atoms in the heterocyclic rings would likely make the compound polar and potentially soluble in water .

Scientific Research Applications

Discovery and Evaluation of Kinase Inhibitors

Research on substituted benzamides, closely related to the chemical structure , has identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds, including aminothiazole-based analogues, demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Synthesis and Functionalization Reactions

Investigations into the reactivity and functionalization of pyrazole and benzoxazole derivatives have led to the synthesis of various heterocycles. These studies explore the mechanisms and efficiency of reactions, offering insights into novel synthetic pathways for complex molecules (Yıldırım et al., 2005).

Development of Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds, including derivatives of naphthyridine and isoxazole. These compounds are synthesized using catalytic methods and are investigated for their potential applications in medicinal chemistry and material science (Guleli et al., 2019).

Prediction of Biological Activity

Studies on oxadiazole and pyrrolidin-2-one derivatives have utilized computational methods to predict biological activity. These predictions help in the identification of potential therapeutic agents by assessing their pharmacological properties (Kharchenko et al., 2008).

Insecticidal Assessment

Some research has been dedicated to the synthesis and evaluation of heterocycles incorporating thiadiazole moieties for their insecticidal properties. These studies aim to develop new agents against agricultural pests, contributing to the field of agrochemistry (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target molecules. Compounds with similar structures are often involved in protein binding and can act as enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The study of such compounds is often driven by their potential applications in medicine and other fields. Future research might focus on exploring these applications, understanding the compound’s mechanism of action, and optimizing its properties .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-18(24-19-22-15(12-28-19)13-6-3-4-10-21-13)16-8-5-11-25(16)20-23-14-7-1-2-9-17(14)27-20/h1-4,6-7,9-10,12,16H,5,8,11H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGZQKFSXMUOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NC(=CS4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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